
4-(2-Ethoxyethoxy)benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethoxyethoxy)benzene-1-thiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with a thiol group (-SH) and a 2-ethoxyethoxy group (-OCH2CH2OCH2CH3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with a thiol reagent under basic conditions . Another approach involves the reduction of a corresponding disulfide compound .
Industrial Production Methods
Industrial production of 4-(2-Ethoxyethoxy)benzene-1-thiol may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethoxyethoxy)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like iodine or bromine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Iodine (I2), Bromine (Br2)
Reduction: Zinc (Zn), Hydrochloric acid (HCl)
Substitution: Sodium hydroxide (NaOH), Thiol reagents
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
4-(2-Ethoxyethoxy)benzene-1-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Ethoxyethoxy)benzene-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems for maintaining redox homeostasis and protein function . The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .
Vergleich Mit ähnlichen Verbindungen
4-(2-Ethoxyethoxy)benzene-1-thiol can be compared with other aromatic thiols and thioethers:
Thiophenol (C6H5SH): Similar structure but lacks the 2-ethoxyethoxy group, making it less soluble in organic solvents.
4-Methoxybenzene-1-thiol (C6H4(OCH3)SH): Contains a methoxy group instead of the 2-ethoxyethoxy group, affecting its reactivity and solubility.
Benzene-1,4-dithiol (C6H4(SH)2): Contains two thiol groups, leading to different chemical properties and applications
Eigenschaften
CAS-Nummer |
88318-15-4 |
|---|---|
Molekularformel |
C10H14O2S |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
4-(2-ethoxyethoxy)benzenethiol |
InChI |
InChI=1S/C10H14O2S/c1-2-11-7-8-12-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3 |
InChI-Schlüssel |
SRRKWUOXHQCTAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC1=CC=C(C=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)

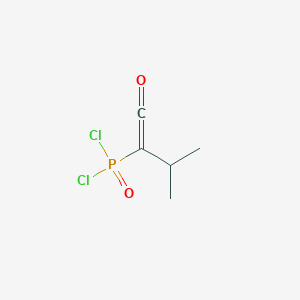
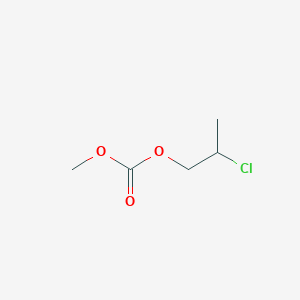
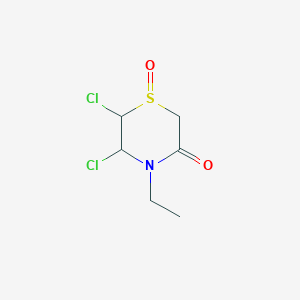

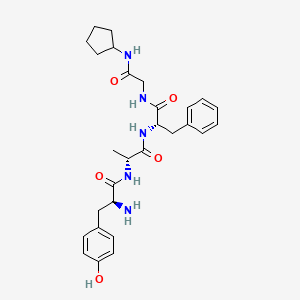
![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
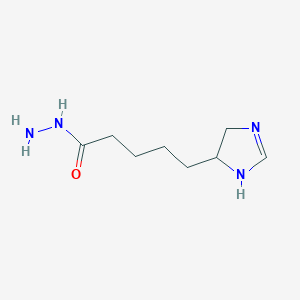


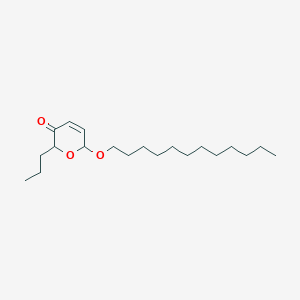
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
